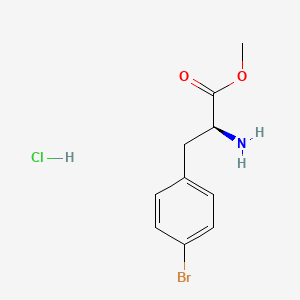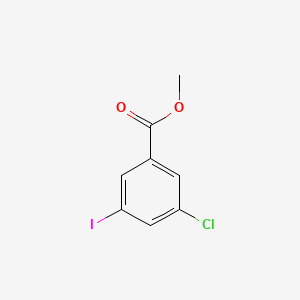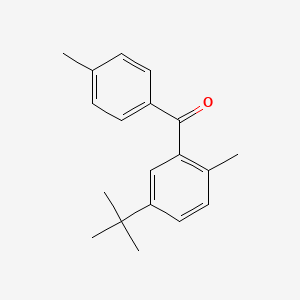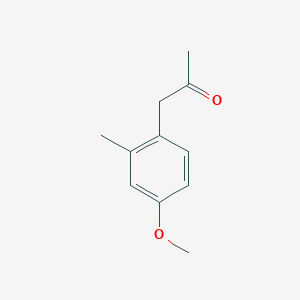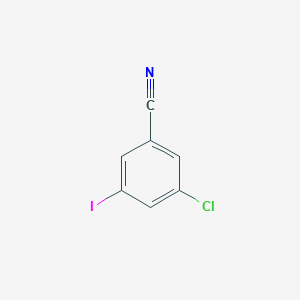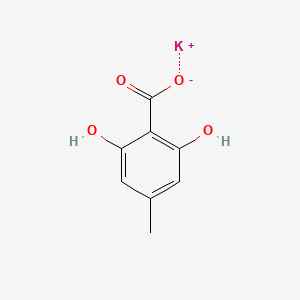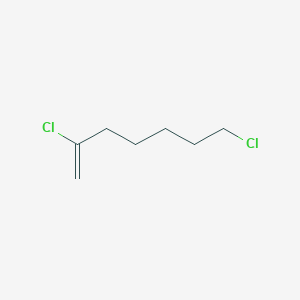![molecular formula C16H20O3 B1358959 cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-30-4](/img/structure/B1358959.png)
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It is related to other compounds such as “cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” and "CIS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC([C@H]1C@HCC(C2=CC(C)=CC=C2)=O)=O . The InChI code for this compound is 1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)/t12-,14-/m1/s1 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 260.33 . The predicted boiling point is 437.4±18.0 °C, and the predicted density is 1.122±0.06 g/cm3 . The predicted pKa value is 5.13±0.44 .Scientific Research Applications
Catalytic Oxidation and Industrial Applications
Recent studies have focused on the catalytic oxidation of cyclohexene, a reaction closely related to the chemical structure of cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. The oxidation process can lead to various products with different oxidation states and functional groups, which have extensive applications in the chemical industry. Advances in controlled and selective catalytic oxidation can significantly benefit industrial and academic applications, providing a valuable guide for researchers in the field (Cao et al., 2018) Read more.
Platform Chemicals and Specialty Polymers
Muconic acid (MA), with structural similarities to the molecule , is a valuable dicarboxylic acid used as a starting material for synthesizing various products and as a monomer for producing specialty polymers. Its isomeric forms, including cis,cis-MA, cis,trans-MA, and trans,trans-MA, present exciting avenues for the production of value-added chemicals and polymers. This review offers a comprehensive overview of MA's production, synthesis routes, and valorization into valuable chemicals and polymers, providing insights into the potential applications of structurally related compounds (Khalil et al., 2020) Read more.
Functional Food Ingredients
Conjugated linoleic acid (CLA), which shares structural characteristics with the compound , has been extensively studied for its biological activities. CLA, particularly its isomers cis-9,trans-11 and trans-10,cis-12, has been recognized as safe for food use and is known for its anticancer properties, ability to prevent atherosclerosis, reduce body fat, and modulate immune/inflammatory responses. The review encapsulates clinical trials and potential health concerns of CLA, offering a perspective on its applications as a functional food ingredient and the need for monitoring its efficacy and consequences (Kim et al., 2016) Read more.
Mechanism of Action
Mode of Action
Without information on the specific targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. Like many carboxylic acid derivatives, it may interact with biological targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
Its predicted properties include a boiling point of 4374±180 °C, a density of 1122±006 g/cm3, and a pKa of 513±044 . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its ionization state, which can affect its interaction with targets, is likely influenced by pH due to its carboxylic acid group .
Properties
IUPAC Name |
(1R,2R)-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLBHPKCWIMIB-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641370 |
Source


|
| Record name | (1R,2R)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-30-4 |
Source


|
| Record name | (1R,2R)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

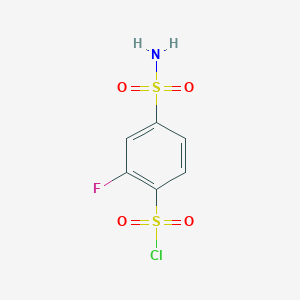
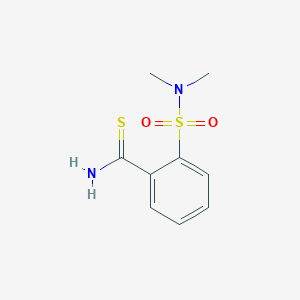
![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)
